molecular formula C18H10 B123526 Bis(4-ethynylphenyl)acetylene CAS No. 153295-62-6

Bis(4-ethynylphenyl)acetylene

Cat. No. B123526
M. Wt: 226.3 g/mol
InChI Key: TWIVNHSGJOJLJM-UHFFFAOYSA-N
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Description

Bis(4-ethynylphenyl)acetylene is a chemical compound with the molecular formula C18H10 . It is a versatile compound that finds wide applications in scientific research. Its unique structure enables it to be employed in various fields such as organic synthesis, materials science, and biomedical research.


Synthesis Analysis

The synthesis of Bis(4-ethynylphenyl)acetylene involves the use of catalysts and specific reaction conditions . For instance, one approach involves the Diels–Alder polycondensation of multifunctional ethynyl-containing monomers of different spatial architecture with bis(cyclopentadienone)s . Another method involves the use of a TaBr5 catalyst .


Chemical Reactions Analysis

Bis(4-ethynylphenyl)acetylene can participate in various chemical reactions. It can serve as a precursor molecule for the synthesis of a wide variety of chemicals . It is known to be the simplest alkyne, and alkynes are most prone to coupling and addition reactions .


Physical And Chemical Properties Analysis

Bis(4-ethynylphenyl)acetylene has a molecular weight of 226.272 . It has a predicted boiling point of 355.7°C and a melting point of 186-190°C . The density is predicted to be 1.12g/cm3 .

Scientific Research Applications

Environmental Impact and Toxicology

One study focused on the aquatic hazard assessment of Bisphenol A (BPA), a compound with structural similarities to Bis(4-ethynylphenyl)acetylene, examining its effects on aquatic organisms. The research concluded that BPA could cause adverse effects on survival, growth, and reproduction of aquatic species at concentrations above 160 μg/L, emphasizing the importance of understanding the environmental fate and impact of chemical compounds (C. Staples et al., 2002).

Catalytic and Chemical Reactions

Another study assessed the ignition delay times (IDTs) of C2–C6 alkenes and acetylene, providing valuable data for understanding the combustion processes and the performance of detailed reaction mechanisms in predicting experimental IDTs. This research highlights the relevance of acetylene and its derivatives in the field of combustion and flame studies (A. Jach et al., 2019).

Material Science and Engineering

Research on the synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes sheds light on the chemistry and catalytic applications of these compounds. The study discusses synthetic methodologies, stoichiometric reactions, and catalytic transformations, illustrating the importance of such compounds in catalysis and material science (V. Cadierno et al., 2004).

Polymer and Organic Electronics

A review on the BODIPY platform for green to NIR OLEDs emphasizes the role of BODIPY-based materials in the field of organic electronics. The structural design and synthesis of these materials for application in OLED devices highlight the ongoing research efforts to develop 'metal-free' infrared emitters and the potential for new functional materials in optoelectronics (B. Squeo & M. Pasini, 2020).

Safety And Hazards

Bis(4-ethynylphenyl)acetylene should be handled with care. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Bis(4-ethynylphenyl)acetylene has promising potential in various applications. For instance, it can be used to construct porous polyphenylenes, which have a wide range of applications including gas capture and separation, photovoltaics, chemical sensing, and catalysis . The development of new catalyst systems and synthetic routes is critically important to expand the family of acetylenic polymers .

properties

IUPAC Name

1-ethynyl-4-[2-(4-ethynylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVNHSGJOJLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478893
Record name Bis(4-ethynylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-ethynylphenyl)acetylene

CAS RN

153295-62-6
Record name Bis(4-ethynylphenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Subsequently, the obtained 4,4′-bis(trimethylsilylethynyl)tolan (149 mg, 0.40 mmol) was added with dist. CH2Cl2 (5 mL), dist. MeOH (1 mL) and an aqueous solution of KOH of 50% by mass (0.09 mL). The resultant mixture was then stirred under a nitrogen atmosphere at room temperature for 18 hours to obtain a reaction mixture. After that, the reaction mixture was diluted with CH2Cl2. The organic layer was washed with sat. NaCl, and the washed organic layer was dried with MgSO4. The dried organic layer was filtered and concentrated to obtain a crude product (II). Subsequently, the obtained crude product (II) was separated and purified by silica gel column chromatography (hexane/EtOAc=10/1) to obtain 4,4′-diethynyltolan (60.5 mg, 86% yield (in two steps)).
Name
4,4′-bis(trimethylsilylethynyl)tolan
Quantity
149 mg
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reactant
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1 mL
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reactant
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0 (± 1) mol
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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Reaction Step Five
Quantity
5 mL
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solvent
Reaction Step Six

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